![molecular formula C11H23O4P B033524 [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester CAS No. 102276-54-0](/img/structure/B33524.png)
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester
Descripción general
Descripción
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester, also known as MOPE, is a phosphonate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MOPE is a colorless liquid that is soluble in organic solvents and is commonly used as a surfactant, chelating agent, and as an intermediate in the synthesis of other phosphonates.
Mecanismo De Acción
The mechanism of action of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not fully understood, but it is believed to function as a chelating agent by binding to metal ions and facilitating their transport across cell membranes. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester can cause cellular damage and induce apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has several advantages as a laboratory reagent, including its ability to act as a chelating agent and its low toxicity. However, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not readily available commercially and must be synthesized in the laboratory, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. One area of interest is the development of new synthesis methods to improve the yield and purity of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. Another area of research is the investigation of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surfactant in the preparation of nanoparticles for drug delivery is an area of active research. Finally, the application of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surface modifier in material science is an area that warrants further investigation.
Aplicaciones Científicas De Investigación
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been extensively studied for its potential applications in various fields such as agriculture, biomedicine, and material science. In agriculture, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a chelating agent to increase the availability of essential nutrients to plants and improve their growth. In biomedicine, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been used as a surfactant in the preparation of nanoparticles for drug delivery. In material science, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a surface modifier to improve the adhesion of coatings to various substrates.
Propiedades
Número CAS |
102276-54-0 |
|---|---|
Nombre del producto |
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester |
Fórmula molecular |
C11H23O4P |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
(4S)-1-dimethoxyphosphoryl-4-methyloctan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Clave InChI |
OGGRBKUQRPKXIC-JTQLQIEISA-N |
SMILES isomérico |
CCCC[C@H](C)CC(=O)CP(=O)(OC)OC |
SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
SMILES canónico |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Sinónimos |
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

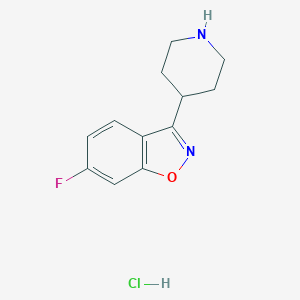
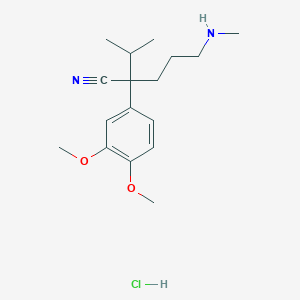


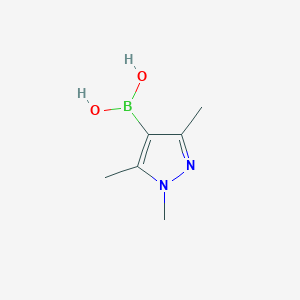
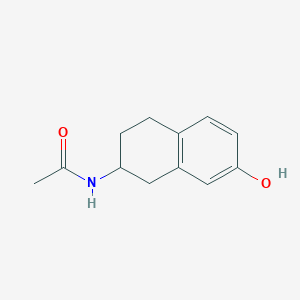
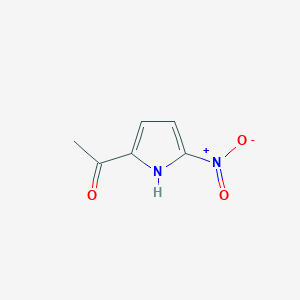
![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

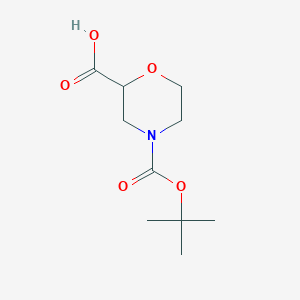


![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
